

3'-Chloropropiophenone chemical structure and IUPAC name

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Compound of Interest

Compound Name: 3'-Chloropropiophenone

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An In-depth Technical Guide to 3'-Chloropropiophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3'-Chloropropiophenone**, a key intermediate in the synthesis of various pharmaceutical compounds. The document details its chemical structure, IUPAC nomenclature, physicochemical properties, and detailed experimental protocols for its synthesis.

Chemical Structure and IUPAC Name

3'-Chloropropiophenone is an aromatic ketone with a chlorine substituent on the phenyl ring.

IUPAC Name: 1-(3-chlorophenyl)propan-1-one[1][2]

Chemical Structure:

The structure consists of a propiophenone core, which is a three-carbon chain attached to a benzene ring via a carbonyl group. The chlorine atom is substituted at the meta-position (position 3) of the phenyl ring.

A logical diagram illustrating the relationship of **3'-Chloropropiophenone** as a precursor to active pharmaceutical ingredients is provided below.



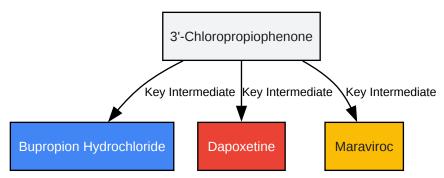


Figure 1. Role of 3'-Chloropropiophenone in Drug Synthesis

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Figure 1. Role of 3'-Chloropropiophenone in Drug Synthesis

Physicochemical Properties

A summary of the key quantitative data for **3'-Chloropropiophenone** is presented in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Formula	C ₉ H ₉ CIO	[1][2]
Molecular Weight	168.62 g/mol	[1][2]
CAS Number	34841-35-5	[1][2]
Appearance	White to light yellow crystalline solid	[3]
Melting Point	45-47 °C (lit.)	[3]
Boiling Point	124 °C at 14 mmHg (lit.)	[3]
Solubility	Soluble in methanol	[3]

Experimental Protocols for Synthesis

Several methods for the synthesis of **3'-Chloropropiophenone** have been reported. Below are detailed protocols for two common approaches.



3.1. Synthesis via Grignard Reaction

This protocol describes the synthesis of **3'-chloropropiophenone** starting from magnesium turnings and ethyl bromide to form a Grignard reagent, which then reacts with 3-chlorobenzonitrile.[4][5]

Materials:

- Magnesium turnings (4.86 g, 0.2 mol)
- Dry diethyl ether (100 ml total)
- Iodine (a single grain)
- Ethyl bromide (21.8 g, 0.2 mol)
- 3-Chlorobenzonitrile (16.51 g, 0.12 mol)
- 6N Hydrochloric acid
- · Ethyl acetate
- Water

Procedure:

- In a one-liter three-necked round-bottomed flask equipped with a condenser, a calcium chloride drying tube, a pressure-equalizing funnel, and a magnetic stirrer, place the magnesium turnings, 30 ml of dry diethyl ether, and a grain of iodine.
- Purge the flask with nitrogen.
- Add a solution of ethyl bromide in 30 ml of dry diethyl ether. Heat the mixture under reflux for one hour and then allow it to cool.
- At ambient temperature, add a solution of 3-chlorobenzonitrile in 70 ml of dry diethyl ether.



- Stir the mixture overnight at ambient temperature, during which a copious precipitate will form.
- Cool the mixture in an ice bath and hydrolyze by the slow addition of 50 ml of water, followed by approximately 100 ml of 6N hydrochloric acid until the pH is acidic.
- Stir the mixture for one and a half hours and then extract with ethyl acetate.
- Wash the organic extract twice with water, dry it, and concentrate it on a rotary evaporator to yield an orange oil.
- Concentrate the oil in vacuo to obtain ochre crystals of **3'-chloropropiophenone**.

3.2. Synthesis via Friedel-Crafts Acylation

This method involves the reaction of propiophenone with chlorine gas using aluminum trichloride as a catalyst.[6]

Materials:

- Propiophenone
- Chlorine gas (Cl₂)
- Aluminum trichloride (catalyst)
- 1,2-Dichloroethane (solvent)

Procedure:

- Dissolve propiophenone in 1,2-dichloroethane in a reaction vessel.
- Add aluminum trichloride as the catalyst.
- Introduce chlorine gas into the mixture to initiate the chlorination reaction.
- After the reaction is complete, perform a low-temperature hydrolysis.
- Wash the resulting mixture with water and allow the layers to separate.



- Perform reduced-pressure distillation to obtain the crude product.
- Rectify the crude product to obtain purified **3'-chloropropiophenone**.

The workflow for the Friedel-Crafts acylation synthesis is visualized in the following diagram.

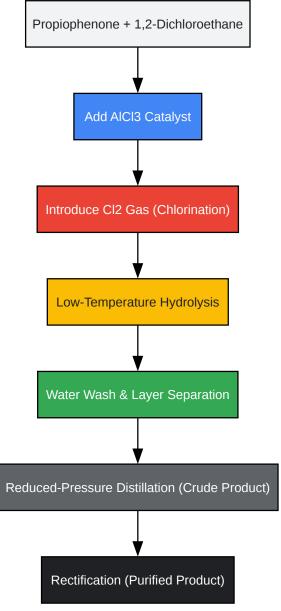


Figure 2. Synthesis Workflow of 3'-Chloropropiophenone via Friedel-Crafts Acylation

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Figure 2. Synthesis Workflow of **3'-Chloropropiophenone** via Friedel-Crafts Acylation



Applications in Drug Development

- **3'-Chloropropiophenone** is a crucial building block in the synthesis of several active pharmaceutical ingredients.[5] Its chemical structure allows for further modifications to create more complex molecules with therapeutic properties. It is a key intermediate in the production of drugs such as:
- Bupropion Hydrochloride: An antidepressant and smoking cessation aid.
- Dapoxetine: A selective serotonin reuptake inhibitor used for the treatment of premature ejaculation.
- Maraviroc: An antiretroviral drug used in the treatment of HIV infection.

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